

# Spectroscopic Analysis for the Structural Confirmation of Methyl Methanesulfonylacetate: A Comparative Guide

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## Compound of Interest

Compound Name: *Methyl Methanesulfonylacetate*

Cat. No.: *B1334190*

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A comprehensive spectroscopic analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for the unambiguous structural confirmation of synthesized organic compounds like **Methyl Methanesulfonylacetate**. This guide provides a comparative analysis of the expected spectroscopic data for **Methyl Methanesulfonylacetate**, alongside experimentally obtained data for structurally related compounds: Ethyl Methanesulfonylacetate, Methyl Acetoacetate, and Dimethyl Sulfone. This comparison allows for a robust understanding of the key spectral features that confirm the desired product structure.

While a complete public spectral dataset for **Methyl Methanesulfonylacetate** is not readily available, its expected spectroscopic characteristics can be inferred from the analysis of its structural analogues. This guide will leverage data from the Spectral Database for Organic Compounds (SDS), PubChem, and other sources to present a detailed comparison.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **Methyl Methanesulfonylacetate** and its comparators.

### <sup>1</sup>H NMR Spectral Data

<sup>1</sup>H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Compound	Chemical Shift ( $\delta$ ) ppm, Multiplicity, Integration, Assignment
Methyl Methanesulfonylacetate (Predicted)	~3.1 (s, 3H, SO <sub>2</sub> -CH <sub>3</sub> ), ~4.2 (s, 2H, -CH <sub>2</sub> -), ~3.8 (s, 3H, O-CH <sub>3</sub> )
Ethyl Methanesulfonylacetate	1.34 (t, 3H, -CH <sub>2</sub> -CH <sub>3</sub> ), 3.12 (s, 3H, SO <sub>2</sub> -CH <sub>3</sub> ), 4.13 (s, 2H, -CH <sub>2</sub> -), 4.30 (q, 2H, -O-CH <sub>2</sub> -)[1]
Methyl Acetoacetate	2.27 (s, 3H, -C(=O)-CH <sub>3</sub> ), 3.46 (s, 2H, -CH <sub>2</sub> -), 3.74 (s, 3H, O-CH <sub>3</sub> )[2][3]
Dimethyl Sulfone	3.14 (s, 6H, SO <sub>2</sub> -(CH <sub>3</sub> ) <sub>2</sub> )[4][5]

## <sup>13</sup>C NMR Spectral Data

<sup>13</sup>C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Compound	Chemical Shift ( $\delta$ ) ppm, Assignment
Methyl Methanesulfonylacetate (Predicted)	~40 (SO <sub>2</sub> -CH <sub>3</sub> ), ~53 (O-CH <sub>3</sub> ), ~58 (-CH <sub>2</sub> -), ~165 (C=O)
Ethyl Methanesulfonylacetate	13.8 (-CH <sub>2</sub> -CH <sub>3</sub> ), 41.5 (SO <sub>2</sub> -CH <sub>3</sub> ), 58.7 (-CH <sub>2</sub> -), 62.9 (-O-CH <sub>2</sub> -), 165.0 (C=O)[1]
Methyl Acetoacetate	30.1 (-C(=O)-CH <sub>3</sub> ), 49.9 (-CH <sub>2</sub> -), 52.4 (O-CH <sub>3</sub> ), 167.8 (C=O ester), 200.7 (C=O ketone)[6]
Dimethyl Sulfone	44.2 (SO <sub>2</sub> -(CH <sub>3</sub> ) <sub>2</sub> )[7]

## FT-IR Spectral Data

Infrared spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Compound	Key IR Absorption Bands ( $\text{cm}^{-1}$ ) and Assignments
Methyl Methanesulfonylacetate (Predicted)	~2950 (C-H stretch), ~1740 (C=O ester stretch), ~1320 & ~1140 (asymmetric and symmetric $\text{SO}_2$ stretch)
Ethyl Methanesulfonylacetate	2990 (C-H stretch), 1745 (C=O ester stretch), 1320 & 1140 (asymmetric and symmetric $\text{SO}_2$ stretch)[1]
Methyl Acetoacetate	2950 (C-H stretch), 1745 (C=O ester stretch), 1720 (C=O ketone stretch)[6][8]
Dimethyl Sulfone	3015, 2930 (C-H stretch), 1305 & 1145 (asymmetric and symmetric $\text{SO}_2$ stretch)[9]

## Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Compound	Molecular Ion ( $m/z$ ), Key Fragment Ions ( $m/z$ )
Methyl Methanesulfonylacetate	152 [ $\text{M}]^+$ , fragments corresponding to loss of - $\text{OCH}_3$ ( $m/z$ 121), - $\text{COOCH}_3$ ( $m/z$ 93), and $\text{SO}_2\text{CH}_3$ ( $m/z$ 73)[10]
Ethyl Methanesulfonylacetate	166 [ $\text{M}]^+$ , 121 [ $\text{M} - \text{OCH}_2\text{CH}_3]^+$ , 93 [ $\text{M} - \text{COOCH}_2\text{CH}_3]^+$ , 79 [ $\text{SO}_2\text{CH}_3]^+$ [11]
Methyl Acetoacetate	116 [ $\text{M}]^+$ , 101 [ $\text{M} - \text{CH}_3]^+$ , 85 [ $\text{M} - \text{OCH}_3]^+$ , 74 [ $\text{M} - \text{CH}_2\text{CO}]^+$ , 59 [ $\text{COOCH}_3]^+$ , 43 [ $\text{CH}_3\text{CO}]^+$ [3][6][12]
Dimethyl Sulfone	94 [ $\text{M}]^+$ , 79 [ $\text{M} - \text{CH}_3]^+$ , 64 [ $\text{SO}_2]^+$ , 48 [ $\text{SO}]^+$ [13]

## Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A 5-10 mg sample is dissolved in approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) containing a small amount of tetramethylsilane (TMS) as an internal standard.
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film is prepared between two KBr or NaCl plates.
- Data Acquisition: The IR spectrum is recorded using an FT-IR spectrometer over the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the empty plates is recorded and subtracted from the sample spectrum.
- Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify functional groups.

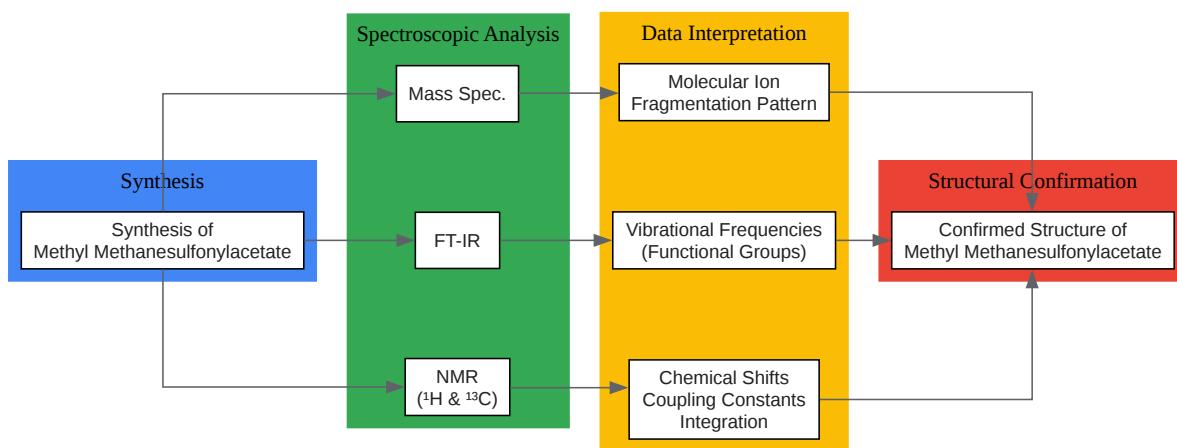
## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph.
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.

- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

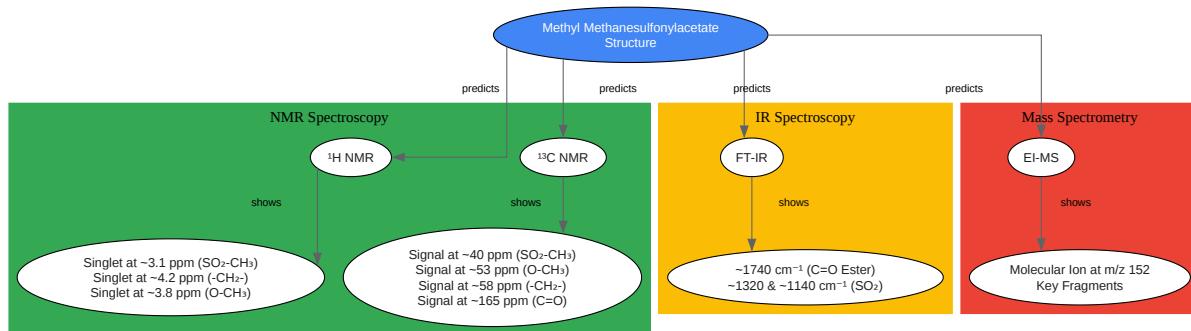
## Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for confirming the structure of **Methyl Methanesulfonylacetate** using the discussed spectroscopic techniques.



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A flowchart illustrating the overall workflow for spectroscopic analysis.



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Logical relationships between the structure and its spectral data.

## Conclusion

The structural confirmation of **Methyl Methanesulfonylacetate** relies on the synergistic interpretation of data from NMR, IR, and MS techniques. The predicted chemical shifts in  $^1\text{H}$  and  $^{13}\text{C}$  NMR, the characteristic vibrational frequencies of the ester and sulfone groups in IR spectroscopy, and the specific molecular ion and fragmentation pattern in mass spectrometry collectively provide a unique fingerprint for the target molecule. By comparing this expected data with the experimental data of closely related compounds, researchers can confidently verify the successful synthesis of **Methyl Methanesulfonylacetate**.

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